molecular formula C20H27NO B012606 (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol CAS No. 111060-53-8

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Cat. No.: B012606
CAS No.: 111060-53-8
M. Wt: 297.4 g/mol
InChI Key: FWNZCCUWXPYXDR-FQEVSTJZSA-N
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Description

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol is a chiral compound that belongs to the class of secondary amines It is characterized by the presence of a dibenzylamino group attached to a 4-methylpentanol backbone

Scientific Research Applications

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol has several scientific research applications, including:

    Asymmetric Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.

    Material Science: The compound is investigated for its potential in the development of chiral materials and polymers.

Safety and Hazards

  • Hazard Statements : It is essential to handle this compound with care. It may cause skin and eye irritation. Refer to safety data sheets for specific precautions .
  • Storage : Store in a cool, dry place away from incompatible materials .
  • Environmental Impact : It is hazardous to aquatic life .

Future Directions

: Sigma-Aldrich: Dibenzylamine : Lam, P. Y., et al. (1996). Cyclic HIV protease inhibitors: synthesis, conformational analysis, P2/P2’ structure-activity relationship, and molecular recognition of cyclic ureas. Journal of Medicinal Chemistry, 39(18), 3514-3525.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-4-methylpentanol.

    Formation of Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of (S)-4-methylpentanol with dibenzylamine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol involves its interaction with molecular targets through its chiral center. The compound can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π interactions with target molecules. These interactions influence the stereochemistry and reactivity of the compound, making it a valuable tool in asymmetric synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-2-(N,N-Dibenzylamino)-4-methylpentanol: The enantiomer of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol, which exhibits different stereochemical properties.

    N,N-Dibenzyl-2-amino-4-methylpentanol: A similar compound lacking the chiral center, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and catalysis. Its ability to induce chirality in target molecules and enhance the selectivity of chemical reactions makes it a valuable compound in various scientific research applications.

Properties

IUPAC Name

(2S)-2-(dibenzylamino)-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZCCUWXPYXDR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444850
Record name (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111060-53-8
Record name (2S)-2-[Bis(phenylmethyl)amino]-4-methyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111060-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(N,N-Dibenzylamino)-4-methylpentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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